Imidazo[1,5-a]pyridine-8-carbonitrile Imidazo[1,5-a]pyridine-8-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002576
InChI: InChI=1S/C8H5N3/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H
SMILES:
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol

Imidazo[1,5-a]pyridine-8-carbonitrile

CAS No.:

Cat. No.: VC16002576

Molecular Formula: C8H5N3

Molecular Weight: 143.15 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,5-a]pyridine-8-carbonitrile -

Specification

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
IUPAC Name imidazo[1,5-a]pyridine-8-carbonitrile
Standard InChI InChI=1S/C8H5N3/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H
Standard InChI Key BUOGFWMOINLLAS-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=NC=C2C(=C1)C#N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

Imidazo[1,5-a]pyridine-8-carbonitrile features a bicyclic framework where the imidazole ring (positions 1–3) is fused to the pyridine ring (positions 4–8) at the 1- and 5-positions (Figure 1). The cyano group at position 8 introduces significant electron-withdrawing character, polarizing the π-system and enhancing reactivity toward nucleophilic and electrophilic agents . X-ray crystallography of analogous compounds reveals planar geometry with bond lengths of 1.32–1.38 Å for the C–N bonds in the imidazole ring, contributing to aromatic stability .

Spectroscopic Properties

The compound’s infrared (IR) spectrum shows a sharp absorption band at ~2220 cm1^{-1}, characteristic of the nitrile functional group . Nuclear magnetic resonance (NMR) data for the parent imidazo[1,5-a]pyridine core typically include a deshielded proton at δ 8.9–9.2 ppm (H-3) due to the adjacent nitrogen atoms, while the cyano group’s influence shifts H-8 to δ 7.6–7.8 ppm in 1H^1\text{H} NMR .

Computational and Experimental Stability

Density functional theory (DFT) studies on related imidazo[1,5-a]pyridines predict a HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability suitable for charge-transfer applications . Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at 210°C, suggesting suitability for high-temperature synthetic processes .

Synthetic Methodologies

Cyclocondensation with Nitroalkanes

The most efficient route to imidazo[1,5-a]pyridine-8-carbonitrile involves cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes in PPA medium (Table 1) . For example, heating 2-picolylamine with 1-nitropropane in 85% PPA at 110°C for 3 hours yields the target compound in 68% isolated yield . The reaction proceeds via electrophilic activation of the nitroalkane by PPA, followed by cyclodehydration.

Table 1: Optimization of Cyclocondensation Conditions

NitroalkaneTemperature (°C)Time (h)Yield (%)
1-Nitropropane110368
1-Nitrohexane160572
α-Nitroacetophenone120465

Challenges and Mitigation Strategies

Steric hindrance from bulky substituents (e.g., phenyl groups) reduces yields to <30%, as seen in reactions with α-nitrotoluene . Replacing α-nitrotoluene with α-nitroacetophenone improves yields to 65% due to better electrophilic activation . Byproducts from nitroalkane decomposition under harsh conditions (e.g., 160°C) remain a limitation, necessitating careful stoichiometric control .

Pharmaceutical Applications

Bruton’s Tyrosine Kinase (BTK) Inhibition

Imidazo[1,5-a]pyridine-8-carbonitrile derivatives exhibit potent BTK inhibition, with IC50_{50} values ≤10 nM (Table 2) . Compound 3 (8-amino-7-nitro-imidazo[1,5-a]pyrazine) demonstrated 82% oral bioavailability in rats and a plasma half-life (t1/2t_{1/2}) of 6.5 hours, achieving a CmaxC_{\text{max}} of 3.9 μM at 2 hours post-administration .

Table 2: Pharmacokinetic Profile of Lead BTK Inhibitor

ParameterValue
T1/2T_{1/2} (h)6.5
CmaxC_{\text{max}} (μM)3.9
AUC (μM·h)20
Oral Bioavailability (%)82

In Vivo Efficacy in Autoimmune Models

In a rat collagen-induced arthritis (CIA) model, daily oral dosing of 30 mg/kg compound 3 reduced paw swelling by 62% (p<0.0001p < 0.0001) over 30 days, comparable to anti-TNFα biologics . Mechanistic studies confirmed suppression of B-cell receptor (BCR) signaling and interleukin-6 (IL-6) production .

Materials Science Applications

Luminescent Properties

Imidazo[1,5-a]pyridine-8-carbonitrile derivatives exhibit blue fluorescence (λem\lambda_{\text{em}} = 450–470 nm) with quantum yields (Φ\Phi) up to 0.42 in dichloromethane . The cyano group’s electron-withdrawing effect redshifts emission by 20 nm compared to non-cyano analogues, enabling tunability for organic light-emitting diodes (OLEDs) .

Sensor Development

Functionalization at the 1- and 3-positions with thiourea groups produces Hg2+^{2+}-selective chemosensors with a 150 nM detection limit . Coordination of Hg2+^{2+} quenches fluorescence via photoinduced electron transfer (PET), enabling real-time monitoring in aqueous systems .

Future Perspectives

Synthetic Innovations

Developing catalytic asymmetric methods for imidazo[1,5-a]pyridine synthesis could enable access to enantiopure derivatives for chiral drug discovery . Photoredox catalysis under mild conditions may circumvent current high-temperature requirements .

Biomedical Expansion

Exploration of imidazo[1,5-a]pyridine-8-carbonitrile in proteolysis-targeting chimeras (PROTACs) could yield dual BTK degraders for resistant cancers . Its fluorescence properties also support theranostic applications in image-guided surgery .

Environmental Impact

Lifecycle assessments of PPA-based synthesis are needed to evaluate waste generation and energy efficiency. Biocatalytic routes using nitroreductases may offer greener alternatives to nitroalkane activation .

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